

Aminooxy-PEG8-methane: A Technical Guide for Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminooxy-PEG8-methane**, a heterobifunctional linker critical in the field of bioconjugation. This document details its chemical properties, the mechanism of action for covalent bond formation, and standardized experimental protocols for its application. The information is intended to support researchers and professionals in drug development, proteomics, and other life sciences in the effective use of this versatile reagent.

Core Properties of Aminooxy-PEG8-methane

Aminooxy-PEG8-methane is a polyethylene glycol (PEG) derivative that contains a reactive aminooxy group (-ONH₂) at one terminus and a chemically inert methane group (-CH₃) at the other. The eight repeating ethylene glycol units provide a hydrophilic spacer that can enhance the solubility and stability of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[1][2] This linker is most commonly supplied as a hydrochloride (HCl) salt to improve stability and handling.

Quantitative Data Summary

The molecular properties of **Aminooxy-PEG8-methane** are summarized below. There are slight discrepancies in the reported molecular weights from various commercial suppliers, which can be attributed to whether the value is for the free base or the hydrochloride salt.

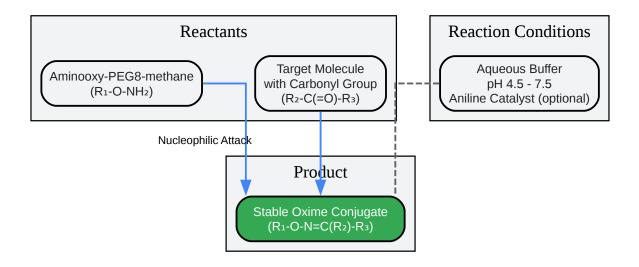


Property	Value (Free Base)	Value (HCl Salt)	Source(s)
Chemical Formula	C17H37NO9	C17H38CINO9	[3][4]
Molecular Weight	399.5 g/mol	435.94 g/mol	[3][4][5][6]
CAS Number	2055024-52-5	2055024-52-5	[3][4][5]
Purity	Typically >95%	Typically >95%	[3][5]

Mechanism of Action: Oxime Ligation

The primary application of **Aminooxy-PEG8-methane** in bioconjugation is through a highly efficient and chemoselective reaction known as oxime ligation.[7] This reaction occurs between the aminooxy group of the linker and a carbonyl group (an aldehyde or a ketone) on a target molecule to form a stable oxime bond.[7]

This bioorthogonal reaction is prized for its high specificity and its ability to proceed under mild, physiological conditions (typically pH 4.5-7.5), which helps to preserve the structural integrity and biological activity of sensitive biomolecules.[7][8] The resulting oxime linkage is significantly more stable than other linkages like hydrazones, particularly at physiological pH.[7] The reaction rate can be accelerated by the addition of a nucleophilic catalyst, such as aniline. [7][9]



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Mechanism of Oxime Ligation

Experimental Protocols

The following protocols provide a general framework for the use of **Aminooxy-PEG8-methane** in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

For site-specific conjugation to glycoproteins, aldehyde groups can be generated by the mild oxidation of sialic acid residues.

Materials:

- Glycoprotein in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
- Sodium meta-periodate (NaIO₄)
- Desalting column or dialysis cassette
- Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2)

Procedure:

- Prepare a fresh solution of 20 mM sodium meta-periodate in oxidation buffer. Keep the solution protected from light.
- Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
- Incubate the reaction on ice (4°C) in the dark for 30 minutes.
- Remove excess sodium meta-periodate and exchange the buffer to the coupling buffer using a desalting column or dialysis.[9]



Protocol 2: Oxime Ligation with Aminooxy-PEG8-methane

Materials:

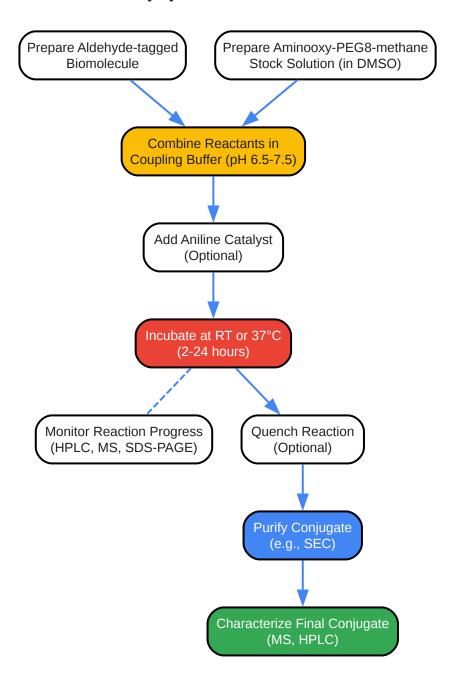
- Aldehyde-functionalized biomolecule (from Protocol 1 or other methods)
- Aminooxy-PEG8-methane HCl salt
- Anhydrous DMSO
- Coupling Buffer (pH 6.5-7.5, amine-free)
- Aniline (optional, as a catalyst)
- Quenching solution (e.g., excess hydroxylamine or acetone)
- Purification system (e.g., Size-Exclusion Chromatography SEC)

Procedure:

- Reagent Preparation: Prepare a stock solution of Aminooxy-PEG8-methane (e.g., 10-50 mM) in anhydrous DMSO immediately before use.[10]
- Ligation Reaction:
 - To the solution of the aldehyde-functionalized biomolecule, add the Aminooxy-PEG8methane stock solution to achieve a 10- to 50-fold molar excess.[10]
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.[11]
 - Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[11]
- Quenching (Optional): To stop the reaction, add an excess of the quenching solution to react with any unreacted components.[11]



 Purification: Purify the conjugate from unreacted linker and other reagents using an appropriate method such as SEC.[10]



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General Experimental Workflow for Bioconjugation

Characterization of the Conjugate

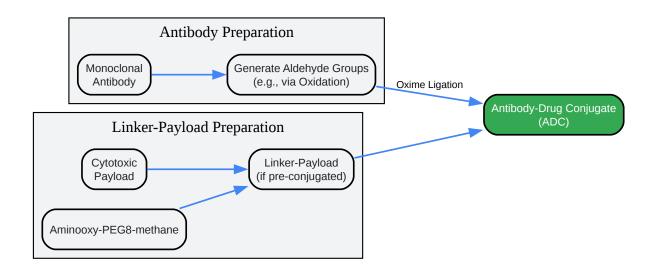


The successful conjugation and purity of the final product should be confirmed using analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to assess purity and separate the conjugate from starting materials.[12][13]
- Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or MALDI-TOF MS can confirm
 the molecular weight of the conjugate, thereby verifying the successful attachment of the
 Aminooxy-PEG8-methane linker.[1][12]
- SDS-PAGE: For protein conjugates, an increase in the apparent molecular weight on an SDS-PAGE gel provides a qualitative confirmation of conjugation.

Applications in Drug Development

The robust and specific nature of oxime ligation makes **Aminooxy-PEG8-methane** a valuable tool in drug development. A primary application is in the creation of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload is attached to a monoclonal antibody. The PEG linker can improve the solubility and pharmacokinetic properties of the ADC.



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